molecular formula C6H6N2O4 B182305 3-Methoxy-4-nitropyridine 1-oxide CAS No. 19355-04-5

3-Methoxy-4-nitropyridine 1-oxide

Cat. No. B182305
CAS RN: 19355-04-5
M. Wt: 170.12 g/mol
InChI Key: YTTSNODVMTUELN-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . This is followed by a reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitropyridine 1-oxide is represented by the InChI code 1S/C6H6N2O4/c1-12-6-4-7 (9)3-2-5 (6)8 (10)11/h2-4H,1H3 . The InChI key is YTTSNODVMTUELN-UHFFFAOYSA-N . The Canonical SMILES representation is COC1=C (C=CN=C1) [N+] (=O) [O-] .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine 1-oxide is a solid substance . It has a molecular weight of 170.12 g/mol . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Cyanation and Deoxygenation

3-Methoxy-4-nitropyridine 1-oxide is involved in cyanation reactions with trimethylsilanecarbonitrile, leading to the formation of 3-substituted 2-pyridinecarbonitriles. It also participates in deoxygenation processes converting nitropyridine 1-oxides to nitropyridines (Sakamoto, Kaneda, Nishimura, & Yamanaka, 1985).

Optical Nonlinear Behavior

The compound demonstrates high optical nonlinear behavior, particularly in second-harmonic generation. It is used to grow single crystals in tetramethoxysilane gel, which are then analyzed for their nonlinear optical performance and crystalline quality (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).

Directive Influence in Nitration

The compound exhibits a specific directive influence during nitration processes. For instance, nitration of 2- and 3-methoxypyridine-N-oxide leads to the exclusive formation of 4-nitro compounds (Hertog & Ammers, 2010).

Reissert-Kaufmann-type Reaction

In the Reissert-Kaufmann-type reaction, 3-Methoxy-4-nitropyridine 1-oxide is a precursor for 2-cyano-4-nitropyridines. This reaction pathway offers a novel route for synthesizing nitropyridinecarboxylic acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970).

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder reactions with different dienes, leading to the formation of quinoline derivatives. This process is important for understanding regioselectivity and reaction mechanisms in such systems (Kneeteman, 2012).

Charge-Transfer Complexes

3-Methoxy-4-nitropyridine 1-oxide forms charge-transfer complexes with iodine, studied for their equilibrium characteristics. This research contributes to understanding molecular interactions in such complexes (Gardner & Ragsdale, 1968).

Synthesis Processes

It is used in various synthesis processes, including the preparation of 3-methoxy-5,6-diamino-2-nitropyridine through a series of chemical reactions, demonstrating its versatility as a chemical precursor (Jun, 2007).

Interaction with Sodium Methoxide

The interaction of 3-Methoxy-4-nitropyridine 1-oxide with sodium methoxide in different solvents and surfactant aggregates reveals insights into reaction kinetics and molecular interactions in such environments (Fendler, Chang, & Fendler, 1975).

Safety And Hazards

3-Methoxy-4-nitropyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause genetic defects and cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The title adduct, C7H5NO4·C6H6N2O3, forms part of an ongoing study of the design of non-centrosymmetric systems based on 3-methy-4-nitropyridine 1-oxide . The supramolecular structure shows that molecules of the title complex are linked into sheets by a combination of strong O—H⋯O and weak C—H–O hydrogen bonds .

properties

IUPAC Name

3-methoxy-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTSNODVMTUELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563738
Record name 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitropyridine 1-oxide

CAS RN

19355-04-5
Record name 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methoxypyridine-N-oxide (24 g, 0.19 mol) and con. H2SO4 (45 ml)was carefully prepared by adding the acid slowly to the solid N-oxide using an ice bath for cooling. After solution is effected, it is rapidly stirred and fuming nitric acid (45 ml) is added over 15 min. The reaction mixture was warmed to 75° C. for 2.5 hours. The contents were poured onto ice and neutralized to pH 9 with cooling using 50% NaOH. The mixture was extracted three times with CH2Cl2, dried, (Na2SO4) and solvent evaporated under reduced pressure to produce an oil. The crude product was chromatographed on silica gel using CH2Cl2 /MeOH (99:1) as the eluent to give 17.5 g (41%) of the pure product as a crystalline solid, m.p. 125°-127° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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